molecular formula C17H14BrFN2O3S3 B2798777 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941900-88-5

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2798777
CAS No.: 941900-88-5
M. Wt: 489.39
InChI Key: ZJWKEICKECMQMY-UHFFFAOYSA-N
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Description

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, incorporating both a 2-aminothiazole and a sulfonamide functional group. The 2-aminothiazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities . Recent studies highlight that 2-aminothiazole derivatives demonstrate potent anticancer effects by inhibiting specific biological targets and can act as effective enzyme inhibitors against targets like urease, α-glucosidase, and α-amylase . Furthermore, structural analogs featuring the sulfonamide group have shown remarkable antioxidant activity, functioning as radical scavengers . The specific molecular architecture of this compound, which combines a bromothiophene moiety with the sulfonamide-linked butanamide chain, suggests potential for high-affinity interactions with various enzymatic targets. This makes it a valuable chemical tool for researchers investigating new therapeutic strategies for cancer, metabolic disorders, and oxidative stress-related diseases . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O3S3/c18-15-8-7-14(26-15)13-10-25-17(20-13)21-16(22)2-1-9-27(23,24)12-5-3-11(19)4-6-12/h3-8,10H,1-2,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWKEICKECMQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Replacing the thiophene-thiazole core with benzo[d]thiazole () simplifies synthesis but may alter steric and electronic interactions in biological targets.

Brominated Thiophene/Thiazole Derivatives

Compound Name Key Structural Features Biological Activity (if reported) Reference
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide Oxazole + bromophenylsulfonyl + thiophene + acetamide Not reported
2D291 (N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) Thiazole + bromomethylphenyl + benzamide Cytokine induction with LPS

Key Observations :

  • Bromine at the 5-position of thiophene (target compound) vs. bromophenyl in ’s oxazole derivative may influence π-π stacking in enzyme active sites.
  • 2D291 () demonstrates that bromine enhances bioactivity in cytokine induction, suggesting the target compound’s 5-bromothiophen group could similarly modulate potency.

Fluorophenyl Sulfonyl Derivatives

Compound Name Key Structural Features Biological Activity (if reported) Reference
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide Piperidine carboxamide + difluorophenylsulfonyl Not reported
4-((4-Fluorophenyl)sulfonyl)-N-(4-Methylbenzo[d]thiazol-2-yl)butanamide Fluorophenylsulfonyl + benzo[d]thiazole Synthetic intermediate

Key Observations :

  • Fluorine’s electron-withdrawing nature enhances sulfonyl group stability and may improve membrane permeability .

Analytical Data Comparison

Compound Class NMR Shifts (Key Signals) IR Bands (cm⁻¹) Reference
Thiazole-sulfonyl butanamides δ 7.5–8.2 (aromatic H), δ 3.2–3.5 (sulfonyl-CH₂), δ 2.8–3.0 (amide NH) 1243–1258 (C=S), 1663–1682 (C=O)
Brominated derivatives δ 7.8–8.1 (bromothiophene H), δ 4.2–4.5 (sulfonyl-O) 1247–1255 (C=S)

Notes:

  • The target compound’s 5-bromothiophene moiety would produce distinct downfield shifts in ¹H NMR (δ ~7.8–8.0) .
  • IR bands for sulfonyl (∼1350–1150 cm⁻¹) and amide (∼1680 cm⁻¹) groups are consistent across analogs .

Structure-Activity Relationship (SAR) Insights

Core Heterocycles : Thiazole-thiophene hybrids (target) vs. benzo[d]thiazole () may offer better metabolic stability due to reduced aromatic oxidation.

Linker Flexibility : The butanamide chain (target) provides conformational flexibility, whereas rigid linkers (e.g., hydrazine in ) may favor entropy-driven binding.

Q & A

Q. What are the optimal synthetic routes for this compound, and what parameters critically influence yield and purity?

The synthesis typically involves multi-step reactions starting from 5-bromothiophene-2-carboxaldehyde and 4-fluorophenylsulfonyl precursors. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones under reflux in ethanol .
  • Sulfonylation : Reaction of the thiazole intermediate with 4-fluorobenzenesulfonyl chloride in dry pyridine at 0–5°C to avoid side reactions .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylbutanamide moiety to the thiazole core . Critical parameters include temperature control (±2°C), pH adjustment (6.5–7.5 for amidation), and solvent purity (e.g., anhydrous DMF). Yields range from 45–68% after HPLC purification .

Q. Which spectroscopic techniques are prioritized for structural validation?

  • NMR : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., bromothiophene protons at δ 7.2–7.4 ppm; sulfonyl group carbons at δ 115–120 ppm) .
  • HRMS : Confirms molecular ion [M+H]+^+ at m/z 498.9923 (calc. 498.9928) with <3 ppm error .
  • FT-IR : Sulfonamide S=O stretches at 1160 cm1^{-1} and 1360 cm1^{-1} distinguish it from sulfonic acids . Purity is assessed via HPLC (C18 column, 95:5 acetonitrile/water, Rt = 8.2 min) .

Advanced Research Questions

Q. How can crystallographic and computational data discrepancies in conformational analysis be resolved?

Discrepancies often arise between X-ray crystal structures (planar thiazole rings) and DFT-optimized geometries (slight puckering). Methodological approaches include:

  • SHELXL refinement : Apply TWIN/BASF commands to address twinning artifacts in crystallography .
  • DFT benchmarking : Compare B3LYP/6-311+G(d,p) calculations with MP2 methods to assess ring puckering energetics (ΔE < 2 kcal/mol suggests flexibility) .
  • Dynamic NMR : Probe solution-phase conformers via variable-temperature 19^{19}F NMR (line broadening at −40°C indicates rotational barriers) .

Q. What strategies address contradictory biological activity across cell lines?

For inconsistent IC50_{50} values (e.g., 2.1 μM in HeLa vs. 8.7 μM in MCF-7):

  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets like HSP90 .
  • Metabolic stability screening : Incubate with liver microsomes to identify CYP450-mediated dehalogenation (bromine loss reduces potency) .
  • Transcriptomic profiling : RNA-seq of treated vs. untreated cells reveals pathway-specific outliers (e.g., apoptosis genes upregulated only in HeLa) .

Data-Driven Insights

Q. Table 1: Substituent Effects on Biological Activity (Analog Comparison)

Compound SubstituentIC50_{50} (μM)LogPKey ObservationSource
5-Bromothiophene (target)2.1–8.73.9Activity varies with cell membrane composition
5-Chlorothiophene (analog)4.5–12.33.7Lower potency due to reduced lipophilicity
4-Fluorophenyl sulfone (target)Enhances metabolic stability vs. methoxy

Methodological Recommendations

  • Crystallization : Use vapor diffusion with 2:1 ethyl acetate/hexane for single-crystal growth .
  • SAR Optimization : Introduce electron-withdrawing groups (e.g., nitro) at the thiophene 3-position to improve target binding .
  • Data Reproducibility : Validate biological assays with ≥3 independent replicates and orthogonal methods (e.g., SPR alongside cell viability) .

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